2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a benzoate group with an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate typically involves the esterification of 4-octylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-octylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-1-yl group can be replaced by other nucleophiles.
Oxidation: The octyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-octylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carboxylated derivatives of the octyl chain.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by modulating the activity of enzymes or receptors involved in neurological pathways. The pyrrolidin-1-yl group is known to enhance the binding affinity to these targets, leading to improved efficacy of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl benzoate: Lacks the octyl chain, resulting in different physicochemical properties.
2,5-Dioxopyrrolidin-1-yl 4-chlorobenzoate: Contains a chlorine atom instead of the octyl chain, leading to variations in reactivity and applications.
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate:
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate is unique due to the presence of the octyl chain, which imparts hydrophobic characteristics and influences its solubility and interaction with biological membranes. This structural feature makes it particularly valuable in the design of compounds with enhanced bioavailability and targeted delivery.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-octylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)19(23)24-20-17(21)13-14-18(20)22/h9-12H,2-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWVQGZJFMWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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